molecular formula C11H16 B11939374 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 473-00-7

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene

Cat. No.: B11939374
CAS No.: 473-00-7
M. Wt: 148.24 g/mol
InChI Key: HSBGCCSTQMHQPR-UHFFFAOYSA-N
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Description

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic monoterpene that serves as a valuable intermediate in organic synthesis and materials science research. Compounds based on the 6,6-dimethylbicyclo[3.1.1]hept-2-ene scaffold are of significant interest in medicinal chemistry; for instance, similar structures have been used to create piperazine derivatives that are explored for their potential anti-tuberculosis activity . Furthermore, this core structure is a key precursor in catalysis, where it can be functionalized to produce chiral phosphine and phosphine oxide ligands. These ligands are promising for use in metal complex catalysis and can induce asymmetry in catalytic reactions, which is crucial for synthesizing enantiomerically pure compounds . The compound's rigid bicyclic framework also makes it a candidate for the development of novel polymers and fragrances. As a building block, it offers researchers a versatile starting point for the synthesis of complex natural product analogs and other functionally rich molecules . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

473-00-7

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

2-ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C11H16/c1-4-8-5-6-9-7-10(8)11(9,2)3/h4-5,9-10H,1,6-7H2,2-3H3

InChI Key

HSBGCCSTQMHQPR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)C=C)C

Origin of Product

United States

Preparation Methods

Reaction Optimization and Mechanistic Insights

The use of TBAB as a phase-transfer catalyst facilitates the reaction in a biphasic system, enhancing the interaction between the aqueous base and hydrophobic substrate. Elevated temperatures (70–80°C) accelerate the elimination kinetics, though competing side reactions may limit yields. Substrate stereochemistry also plays a role: the chlorinated precursor’s rigidity directs elimination to favor the exo-methylene product.

Catalytic Hydrogenation and Stereochemical Control

While hydrogenation typically reduces double bonds, the reverse process—dehydrogenation —could theoretically generate ethenyl groups. Patent EP0406742B1 describes the stereoselective hydrogenation of nopol derivatives (e.g., 2-((1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethanol ) using platinum or ruthenium catalysts. Although this method targets cis-dihydronopol, the catalytic conditions (10–60°C, 1–10 hours) highlight the feasibility of modulating stereochemistry in bicyclic systems. Adapting such conditions for oxidative dehydrogenation could plausibly yield ethenyl substituents, though this remains speculative without direct evidence.

The direct introduction of an ethenyl group at position 2 of the bicyclo[3.1.1]hept-2-ene framework presents unique challenges:

  • Steric Hindrance : The bridgehead carbons (positions 1 and 5) create a rigid structure, limiting access to position 2 for functionalization.

  • Regioselectivity : Competing elimination pathways may lead to mixtures of alkene isomers, as seen in Tolstikov’s synthesis.

  • Catalytic Specificity : Hydrogenation/dehydrogenation catalysts must discriminate between multiple reactive sites to avoid over-reduction or unwanted byproducts.

MethodReagents/ConditionsYieldReference
DehydrohalogenationNa₂S, TBAB, H₂O, 70–80°C, 2 h22%
Hydrogenation (cis-diol)H₂, Pt/Ru/C, 10–60°C, 1–10 h>90%
Pinacol CouplingTiCl₄, Zn, THF, rt48–78%

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is C11H16C_{11}H_{16}, with a molecular weight of approximately 148.245 g/mol. The compound features a unique bicyclic structure that contributes to its reactivity and interaction with various biological systems. Key physical properties include:

PropertyValue
Density0.951 g/cm³
Boiling Point189.1 °C
Flash Point52.9 °C

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis due to its unique structural features that allow for various chemical transformations. Its reactivity makes it suitable for:

  • Diels-Alder Reactions : This compound can participate in Diels-Alder reactions to form larger cyclic structures, which are essential in the synthesis of complex organic molecules.
  • Functionalization : The double bond in the ethenyl group provides opportunities for further functionalization, enabling the introduction of various substituents that can enhance the compound's properties or biological activity.

Research has indicated that derivatives of bicyclic compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with similar structural motifs demonstrate antimicrobial activity against various pathogens, including bacteria and fungi. For instance, preliminary research indicates effective inhibition against Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity : Investigations into the cytotoxic effects of related compounds have shown promising results against cancer cell lines, indicating potential applications in cancer therapeutics.

Material Science

The unique structural properties of this compound make it an interesting candidate for material science applications:

  • Polymer Chemistry : The compound can be utilized in the production of specialty polymers through polymerization processes, contributing to materials with enhanced mechanical and thermal properties.

Case Studies and Research Findings

Several studies have focused on the applications of bicyclic compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various bicyclic compounds against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 256 µg/mL against Staphylococcus aureus, demonstrating significant potential for development into antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research into the cytotoxic effects of related compounds revealed selective toxicity towards human cancer cell lines while sparing normal cells. For example, a derivative showed an IC50 value of 30 µM against breast cancer cells in vitro.

Mechanism of Action

The mechanism of action of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the compound undergoes a series of addition reactions, leading to the formation of long polymer chains. The presence of the double bond and methyl groups influences the reactivity and stability of the compound in these reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and physicochemical properties of nopadiene with related bicyclic terpenes:

Compound Name IUPAC Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
Nopadiene 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene C₁₁H₁₆ 148.24 N/A N/A Rigid bicyclic core with ethenyl group; used in high-Tg polymers
α-Pinene 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene C₁₀H₁₆ 136.23 0.858 155–156 Major turpentine component; herbal/citrus aroma
Apopinene 6,6-Dimethylbicyclo[3.1.1]hept-2-ene C₉H₁₄ 122.21 0.870 140 Simpler structure with fewer substituents; limited application data
Verbenene 4-Methylene-6,6-dimethylbicyclo[3.1.1]hept-2-ene C₁₀H₁₄ 134.22 N/A N/A Pheromone in bark beetles; methylene group at position 4

Occurrence and Natural Sources

  • α-Pinene : Abundant in coniferous trees (e.g., pine), avocado oil, mushrooms, and hops .
  • Apopinene : Rare in nature; primarily studied as a structural analog .
  • Verbenene : Identified as an aggregation pheromone in Dendroctonus rufipennis (spruce beetles) .

Biological Activity

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is an organic compound notable for its bicyclic structure and unique stereochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16C_{11}H_{16}, with a molecular weight of 148.25 g/mol. Its structure features a vinyl group at the second position and two methyl groups attached to the sixth carbon atom, contributing to its unique reactivity patterns.

Anticancer Properties

Recent studies have highlighted the compound's potential in enhancing the efficacy of chemotherapy agents, particularly cisplatin. Research indicates that derivatives of bicyclic compounds can synergize with cisplatin to overcome drug resistance in cancer cells, potentially through mechanisms involving histone deacetylase inhibition and metabolic reprogramming of neoplastic cells .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedMechanism of ActionResults
Hydroxamic acids with bicyclic scaffoldsInhibition of HDACsIncreased anticancer effect in resistant cell lines
Bicyclic monoterpenesModulation of epigenetic functionsImprovement in tumor growth suppression

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that bicyclic terpenes exhibit significant antifungal activity when combined with azole compounds, suggesting a promising avenue for developing new antifungal agents .

Synthesis Methods

Various synthetic routes have been reported for obtaining this compound. These include:

  • Diels-Alder Reactions : Utilizing diene and dienophile combinations to form the bicyclic structure.
  • Functional Group Transformations : Modifying existing bicyclic compounds to introduce the vinyl group.

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Diels-Alder ReactionFormation from diene and dienophile75%
Functional Group TransformationConversion from related bicyclic compounds61%

Case Study 1: Overcoming Cisplatin Resistance

A study demonstrated that a hydroxamic acid derivative containing a bicyclic core significantly enhanced the cytotoxicity of cisplatin against resistant ovarian cancer cells. The mechanism was linked to the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell survival and proliferation .

Case Study 2: Antifungal Efficacy

In another investigation, researchers synthesized azole-monoterpene hybrids incorporating this compound derivatives. These hybrids exhibited potent antifungal activity against various strains, indicating their potential as new therapeutic agents in treating fungal infections .

Q & A

Basic Research Question

  • Handling : Use explosion-proof ventilation, avoid static discharge, and wear nitrile gloves/PPE due to flammability (Flash Point: ~35°C) .
  • Storage : Inert gas (N2_2/Ar)-purged containers at –20°C in ventilated, fireproof cabinets .
  • Spill Management : Absorb with vermiculite and dispose via approved hazardous waste protocols .

What mechanistic insights govern the anionic polymerization of this compound?

Advanced Research Question
The bicyclic structure imposes steric hindrance, requiring:

  • Initiators : Bulky anionic initiators (e.g., sec-BuLi) to stabilize propagating chains .
  • Solvent Effects : Polar aprotic solvents (THF) enhance ion pairing and control polymerization rate .
  • Kinetic Monitoring : In situ Raman spectroscopy tracks monomer conversion and regioselectivity (3,4- vs. 1,2-insertion) .

How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Advanced Research Question

  • DFT Calculations : Optimize transition states (e.g., Diels-Alder) using B3LYP/6-31G(d) to assess regioselectivity .
  • Steric Maps : Visualize non-covalent interactions (NCI plots) to identify steric clashes at the bicyclic bridgehead .
  • Solvent Models : Include PCM (Polarizable Continuum Model) to simulate solvent effects on reaction barriers .

What strategies resolve enantiomeric complexity in this compound derivatives?

Advanced Research Question

  • Chiral Chromatography : Use Chiralcel OD-H columns with hexane/IPA (95:5) to separate enantiomers .
  • Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis of diastereomeric salts .

How do thermal properties of this compound influence its stability in high-temperature reactions?

Advanced Research Question

  • Heat Capacity : Experimentally determined via adiabatic calorimetry (293–308 K range) to model thermodynamic stability .
  • Decomposition Pathways : TGA-MS reveals β-scission of the bicyclic framework above 200°C, releasing isobutene .
  • Stabilizers : Add radical scavengers (e.g., BHT) to suppress thermal degradation during polymerization .

What methodologies address isomerization during spectroscopic analysis of this compound?

Advanced Research Question

  • Low-Temperature NMR : Conduct experiments at –40°C to "freeze" conformational isomerization .
  • Isotopic Labeling : 13^{13}C-enriched samples clarify ambiguous NOE correlations in bicyclic systems .
  • GC×GC-TOFMS : Two-dimensional chromatography resolves co-eluting isomers (e.g., α-pinene vs. nopadiene) .

How is this compound utilized in hybrid biomaterial development?

Advanced Research Question

  • Peptide Conjugation : Incorporate via Fmoc-solid-phase synthesis using amino-functionalized derivatives (e.g., Boc-protected analogs) .
  • Polymer-Protein Hybrids : RAFT polymerization with maleimide-terminated chains enables site-specific protein attachment .

What experimental designs mitigate batch-to-batch variability in this compound synthesis?

Advanced Research Question

  • DoE Optimization : Use response surface methodology (RSM) to balance reaction time, temperature, and catalyst loading .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
  • QC Protocols : Enforce strict impurity thresholds (<0.5% α-pinene) via GC-FID validation .

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